Technical Guide: 5-tert-Butyl-1,3-diiminoisoindoline (CAS 52319-97-8)
Technical Guide: 5-tert-Butyl-1,3-diiminoisoindoline (CAS 52319-97-8)
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Executive Summary
5-tert-Butyl-1,3-diiminoisoindoline (CAS 52319-97-8) is a critical heterocyclic intermediate employed primarily in the synthesis of soluble phthalocyanines (Pcs). Unlike the unsubstituted 1,3-diiminoisoindoline, the inclusion of a bulky tert-butyl group at the 5-position disrupts
This guide provides a comprehensive technical analysis of the compound's properties, synthesis, reactivity, and handling protocols, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[2][3]
| Property | Detail |
| Chemical Name | 5-(tert-Butyl)-1,3-diiminoisoindoline |
| CAS Number | 52319-97-8 |
| Synonyms | 5-tert-Butylisoindoline-1,3-diimine; 6-tert-Butyl-1,3-diiminoisoindoline (tautomer dependent) |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=N)NC2=N |
| Structure Class | Heterocyclic Amidine / Isoindoline derivative |
Structural Insight
The compound exists in tautomeric equilibrium. While often drawn as the 1,3-diimine, it can tautomerize to the 1-amino-3-iminoisoindolenine form. The tert-butyl group is an electron-donating alkyl substituent that exerts a positive inductive effect (+I), slightly increasing the basicity of the nitrogen atoms compared to the unsubstituted analog.
Physicochemical Properties[3][4][6][8]
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to pale yellow.[1] |
| Melting Point | ~190–200 °C (Decomposes) | Often used without isolation or as a crude precipitate due to thermal instability near MP. |
| Solubility | Soluble in alcohols (MeOH, EtOH), THF, CHCl₃. | Significantly more soluble than unsubstituted 1,3-diiminoisoindoline. |
| Stability | Hygroscopic; Hydrolytically unstable. | Hydrolyzes back to 4-tert-butylphthalimide in the presence of water/acid. |
| pKa | ~8.5 (Predicted) | Basic nitrogen allows for protonation in acidic media. |
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 5-tert-butyl-1,3-diiminoisoindoline involves the nucleophilic addition of ammonia to 4-tert-butylphthalonitrile.
Reaction Scheme
Precursor: 4-tert-Butylphthalonitrile (CAS 32703-79-0) Reagents: Ammonia gas (NH₃), Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt). Solvent: Methanol or Ethanol.[2][3]
Figure 1: Synthetic pathway from nitrile precursor to diiminoisoindoline.[2]
Detailed Protocol
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Dissolution: Dissolve 4-tert-butylphthalonitrile (1.0 eq) in anhydrous methanol (approx. 5-10 volumes).
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Catalyst Addition: Add a catalytic amount of Sodium Methoxide (0.1–0.5 eq). The alkoxide initiates the nucleophilic attack on the nitrile carbon.
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Ammonolysis: Bubble anhydrous ammonia gas through the solution while stirring.
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Reaction: Heat the mixture to 50–60 °C and maintain for 4–6 hours .
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Monitoring: Monitor consumption of the nitrile via TLC (or IR, disappearance of -CN stretch at ~2230 cm⁻¹).
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Isolation: Cool the mixture to room temperature. The product may precipitate.[3] If not, concentrate the solvent. Filter the solid, wash with cold methanol, and dry under vacuum.
Reactivity & Applications: Phthalocyanine Synthesis[8][9][10]
The primary utility of CAS 52319-97-8 is as a building block for Tetra-tert-butylphthalocyanines (TtBu-Pcs) .
Mechanism: Cyclotetramerization
Unlike phthalonitriles, which require harsh conditions (high heat, strong bases like DBU) to cyclize, 1,3-diiminoisoindolines are "pre-activated." They possess the necessary nitrogen atoms for the meso-bridges of the phthalocyanine ring, allowing cyclization under milder conditions (refluxing alcohols) and often with higher yields.
Why tert-Butyl?
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Solubility: The bulky alkyl groups prevent the flat phthalocyanine disks from stacking too tightly (aggregation), rendering the final dye soluble in common solvents.
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Electronic Effects: The substituent acts as a weak electron donor, slightly red-shifting the Q-band absorption in the UV-Vis spectrum compared to unsubstituted Pcs.
Figure 2: Cyclotetramerization mechanism yielding soluble metal-phthalocyanines.
Experimental Protocol: Synthesis of Zn-Pc Derivative
A standard procedure for converting CAS 52319-97-8 into Zinc 2,9,16,23-tetra-tert-butylphthalocyanine.
Materials:
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5-tert-Butyl-1,3-diiminoisoindoline (2.0 g, 10 mmol)
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Zinc Acetate dihydrate (Zn(OAc)₂·2H₂O) (0.66 g, 3.0 mmol)
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2-Dimethylaminoethanol (DMAE) or 1-Pentanol (10 mL)
Procedure:
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Setup: Charge a 50 mL round-bottom flask with the diiminoisoindoline and zinc salt.
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Solvent: Add the high-boiling alcohol (DMAE or Pentanol).
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Reflux: Heat the mixture to reflux (~135–140 °C) under an inert atmosphere (N₂ or Ar).
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Observation: The solution will rapidly turn deep blue/green. Maintain reflux for 4–12 hours.
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Workup: Cool to room temperature. Add methanol (20 mL) to precipitate the crude phthalocyanine.
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Purification: Filter the blue solid. Wash extensively with water (to remove zinc salts) and hot methanol (to remove unreacted diiminoisoindoline).
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Final Polish: For high purity, purify via column chromatography (Silica gel, CH₂Cl₂ eluent).
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Precautions:
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Hydrolysis Risk: This compound releases ammonia upon hydrolysis. Store in a tightly sealed container, preferably under inert gas (Argon/Nitrogen), in a cool, dry place.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhaling dust or ammonia vapors released during handling.
References
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Synthesis & Properties of 1,3-Diiminoisoindolines
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Source: BenchChem.[3] "Application Notes and Protocols for 1,3-Diiminoisoindoline."
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Phthalocyanine Synthesis Methodology
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Source: Thieme Connect. "Science of Synthesis: Phthalocyanines and Related Compounds."
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Solubility & Structural Data
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Source: PubChem. "5-tert-butyl-1,3-diiminoisoindoline Compound Summary."
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Safety Data Sheet (SDS)
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Source: TCI Chemicals. "Safety Data Sheet - 1,3-Diiminoisoindoline derivatives."
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Reaction Mechanisms (Tetra-tert-butyl Pc)
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Source: NIH / PMC. "Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution."
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